N-1-adamantyl-2-quinolinecarboxamide
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Overview
Description
Quinoline-2-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of quinoline-2-carboxylic acid with adamantan-1-ylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.
Industrial Production Methods: Industrial production of quinoline-2-carboxylic acid adamantan-1-ylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carboxylic acid adamantan-1-ylamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Quinoline-2-carboxylic acid adamantan-1-ylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antitubercular properties, showing promising activity against drug-resistant strains of Mycobacterium tuberculosis
Medicine: Potential use in the development of new therapeutic agents for the treatment of infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline-2-carboxylic acid adamantan-1-ylamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of nucleic acids and proteins by binding to key enzymes involved in these processes. This inhibition disrupts the normal functioning of the microbial cell, leading to its death . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes like DNA gyrase and topoisomerase .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid adamantan-1-ylamide can be compared with other quinoline derivatives and adamantane-based compounds:
Similar Compounds:
Uniqueness:
- The combination of quinoline and adamantane structures provides a unique scaffold with enhanced stability and biological activity.
- The presence of the adamantane moiety increases the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets .
Properties
IUPAC Name |
N-(1-adamantyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSHTOGGDUKFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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